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Introduction
Chymotrypsin is a serine protease that plays a crucial role in protein digestion in the small

intestine. It selectively cleaves peptide bonds on the carboxyl side of large hydrophobic amino

acid residues such as tryptophan, tyrosine, and phenylalanine. The enzymatic activity of

chymotrypsin is a key parameter in various research and development areas, including

biochemistry, pharmacology, and drug discovery. Accurate and reliable determination of

chymotrypsin activity is essential for studying enzyme kinetics, screening for inhibitors, and in

quality control of pharmaceutical preparations.

This document provides detailed application notes and protocols for the spectrophotometric

determination of chymotrypsin activity using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a

substrate. This method is based on the principle that the hydrolysis of BTEE by chymotrypsin

leads to an increase in absorbance at 256 nm.

Principle of the Assay
Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Benzoyl-L-Tyrosine Ethyl Ester

(BTEE), yielding N-Benzoyl-L-Tyrosine and ethanol. The formation of N-Benzoyl-L-Tyrosine

results in an increase in absorbance at 256 nm, which can be monitored over time using a
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spectrophotometer. The rate of increase in absorbance is directly proportional to the

chymotrypsin activity in the sample.

The enzymatic reaction is as follows:

N-Benzoyl-L-Tyrosine
Ethyl Ester (BTEE) N-Benzoyl-L-Tyrosine + Ethanol

 H₂O
Chymotrypsin

Click to download full resolution via product page

Caption: Enzymatic hydrolysis of BTEE by chymotrypsin.

Data Presentation
The following table summarizes the key quantitative data and conditions for the

spectrophotometric determination of chymotrypsin activity using BTEE.

Parameter Value Source

Substrate
N-Benzoyl-L-Tyrosine Ethyl

Ester (BTEE)
[1][2][3]

Wavelength (λ) 256 nm [2][3]

pH 7.8 [1][2][3]

Temperature 25 °C [1][2][3]

Buffer Tris-HCl [2][3]

Molar Extinction Coefficient (ε)

of N-Benzoyl-L-Tyrosine
964 M⁻¹cm⁻¹ [3]

Unit Definition

One unit hydrolyzes 1.0 µmole

of BTEE per minute at pH 7.8

and 25 °C.

[1]
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This section provides a detailed methodology for the spectrophotometric determination of

chymotrypsin activity.

Reagent Preparation
80 mM Tris-HCl Buffer (pH 7.8 at 25°C): Dissolve Trizma base in deionized water to a final

concentration of 80 mM. Adjust the pH to 7.8 at 25°C with 1 M HCl.[1][3]

2 M Calcium Chloride Solution: Dissolve calcium chloride dihydrate in deionized water to a

final concentration of 2 M.[1][3]

1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Solution: Dissolve 37.0 mg of BTEE in

63.4 mL of methanol. Bring the final volume to 100 mL with deionized water.[1]

1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl with deionized water. Keep this solution on

ice.[1]

Chymotrypsin Stock Solution: Immediately before use, prepare a solution of chymotrypsin in

cold 1 mM HCl to a concentration of 1 mg/mL.

Chymotrypsin Working Solution: Dilute the chymotrypsin stock solution in cold 1 mM HCl to a

concentration of 10-30 µg/mL for the assay.

Assay Procedure
The following diagram illustrates the experimental workflow:
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Caption: Experimental workflow for chymotrypsin activity assay.
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Set up the Spectrophotometer: Adjust the spectrophotometer to a wavelength of 256 nm and

set the temperature to 25°C.[2]

Prepare the Reaction Mixture: In a quartz cuvette, pipette the following reagents:

1.42 mL of 80 mM Tris-HCl buffer, pH 7.8

1.40 mL of 1.18 mM BTEE solution

0.08 mL of 2 M CaCl₂ solution.[3]

Equilibration: Mix the contents of the cuvette by inversion and place it in the thermostatted

spectrophotometer. Allow the mixture to equilibrate to 25°C for 4-5 minutes and record any

blank rate.

Initiate the Reaction: Add 0.1 mL of the chymotrypsin working solution to the cuvette.

Measure Absorbance: Immediately mix by inversion and start recording the increase in

absorbance at 256 nm for approximately 5 minutes.[3]

Data Analysis: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the

initial linear portion of the curve.

Calculations
The activity of the chymotrypsin solution can be calculated using the following formula:

Units/mL enzyme = (ΔA₂₅₆/min * 3 * df) / (0.964 * 0.1)

Where:

ΔA₂₅₆/min is the rate of absorbance change per minute.

3 is the total reaction volume in mL.[3]

df is the dilution factor of the enzyme.

0.964 is the millimolar extinction coefficient of N-Benzoyl-L-Tyrosine at 256 nm (in

mM⁻¹cm⁻¹).[3]
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0.1 is the volume of the enzyme solution added in mL.[3]

Alternative Substrates
While BTEE is a commonly used substrate, other chromogenic substrates can also be

employed for the spectrophotometric determination of chymotrypsin activity. One such

substrate is N-Succinyl-L-phenylalanine p-nitroanilide. The hydrolysis of this substrate by

chymotrypsin releases p-nitroaniline, which can be detected at 410 nm.[1]

Concluding Remarks
The spectrophotometric assay using BTEE provides a reliable and straightforward method for

determining chymotrypsin activity. Adherence to the specified conditions of pH, temperature,

and reagent concentrations is crucial for obtaining accurate and reproducible results. This

protocol is well-suited for various applications in academic research and the pharmaceutical

industry, including enzyme characterization and inhibitor screening. For determining kinetic

parameters such as Kₘ and Vₘₐₓ, the assay should be performed with varying substrate

concentrations.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scientificlabs.co.uk [scientificlabs.co.uk]

2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

3. sigmaaldrich.com [sigmaaldrich.com]

4. Enzyme Kinetics [www2.chem.wisc.edu]

To cite this document: BenchChem. [Spectrophotometric Determination of Chymotrypsin
Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1406576#spectrophotometric-determination-of-
chymotrypsin-activity]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/104/858/c4129enz.pdf
https://www.scientificlabs.co.uk/product/enzyme-substrates/S2628-5G
https://www2.chem.wisc.edu/deptfiles/genchem/netorial/modules/biomolecules/modules/enzymes/enzyme4.htm
https://www.benchchem.com/product/b1406576?utm_src=pdf-custom-synthesis
https://www.scientificlabs.co.uk/product/enzyme-substrates/S2628-5G
https://www.worthington-biochem.com/products/chymotrypsin/assay
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/104/858/c4129enz.pdf
https://www2.chem.wisc.edu/deptfiles/genchem/netorial/modules/biomolecules/modules/enzymes/enzyme4.htm
https://www.benchchem.com/product/b1406576#spectrophotometric-determination-of-chymotrypsin-activity
https://www.benchchem.com/product/b1406576#spectrophotometric-determination-of-chymotrypsin-activity
https://www.benchchem.com/product/b1406576#spectrophotometric-determination-of-chymotrypsin-activity
https://www.benchchem.com/product/b1406576#spectrophotometric-determination-of-chymotrypsin-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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